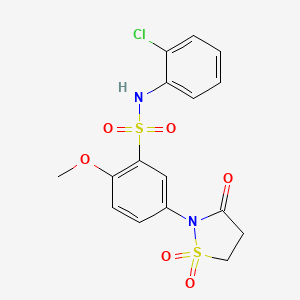

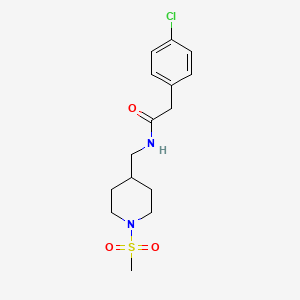

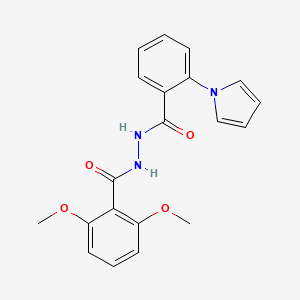

![molecular formula C9H8LiN3O2 B2708194 Lithium 3-ethyl-3H-imidazo[4,5-b]pyridine-2-carboxylate CAS No. 2197054-74-1](/img/structure/B2708194.png)

Lithium 3-ethyl-3H-imidazo[4,5-b]pyridine-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Lithium 3-ethyl-3H-imidazo[4,5-b]pyridine-2-carboxylate” is a compound that belongs to the imidazopyridine class . Imidazopyridines are known for their diverse biological activity and are crucial in numerous disease conditions . They have been found to be GABA A receptor agonists , proton pump inhibitors , aromatase inhibitors , and NSAIDs . They can influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .

Synthesis Analysis

The synthesis of imidazopyridines has been described in recent years using various catalysts . The most useful starting compounds for the synthesis of imidazopyridines are derivatives of 2,3-diaminopyridine . These are usually produced in two stages from commercially available 2-chloro-3-nitropyridine or 2-fluoro-3-nitropyridine . The first stage involves nucleophilic substitution of the halogen in the pyridine ring activated by the nitro group . Reduction of the nitro group leads to the required derivative of 2,3-diaminopyridine .Molecular Structure Analysis

The imidazopyridines comprise an imidazole ring fused with a pyridine moiety . They consist of various isomeric forms like imidazo[4,5-b]pyridines, imidazo[4,5-c]pyridines, imidazo[1,5-a]pyridines, and imidazo[1,2-a]pyridines .Chemical Reactions Analysis

Imidazopyridines have been found to exhibit diverse biological activity, including acting as GABA A receptor agonists , proton pump inhibitors , aromatase inhibitors , and NSAIDs . They can influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .Wissenschaftliche Forschungsanwendungen

Imidazo[4,5-b]pyridine derivatives are known to play a crucial role in numerous disease conditions. They have been found to have medicinal significance in the central nervous system, digestive system, cancer, inflammation, etc . The structural resemblance between the fused imidazo[4,5-b]pyridine heterocyclic ring system and purines has prompted biological investigations to assess their potential therapeutic significance .

The first bioactivity of these compounds was discovered as GABA A receptor positive allosteric modulators . Proton pump inhibitors, aromatase inhibitors, and NSAIDs were also found in this chemical group . Imidazopyridines have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .

In terms of synthetic approaches, the 2-carboxyethylimidazo[4,5-b]pyridine obtained in the reaction with succinic anhydride was used for the production of the tricyclic structure .

-

Pharmacology

- Imidazo[4,5-b]pyridine derivatives are known to play a crucial role in numerous disease conditions .

- They have medicinal significance in the central nervous system, digestive system, cancer, inflammation, etc .

- They are known to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .

-

Medicinal Chemistry

- Imidazo[4,5-b]pyridine derivatives are known to exhibit diverse biological activity .

- They are analgesic and nonsteroidal anti-inflammatory agents .

- They exhibit antidepressant, cardiotonic, hypotensive, antiarrhythmic, and antisecretory activity .

- Among compounds of this class, antagonists of angiotensin II receptors that exhibit hypotensive activity are known .

-

Agriculture

-

Synthetic Chemistry

- The most useful starting compounds for the synthesis of imidazo[4,5-b]pyridines are the readily obtainable derivatives of 2,3-diaminopyridine .

- Various carboxylic acid derivatives are most often used as sources of the one-carbon fragment for the formation of the five-membered ring of imidazo[4,5-b]pyridine .

-

Antiviral and Antimicrobial Activity

-

Cytotoxic Activity

-

Rodent Control

-

Plant Treatment

Zukünftige Richtungen

The imidazopyridine class of compounds, to which “Lithium 3-ethyl-3H-imidazo[4,5-b]pyridine-2-carboxylate” belongs, has shown significant potential in medicinal chemistry . Future research could focus on exploring the therapeutic potential of this compound in various disease conditions, as well as optimizing its synthesis for potential industrial production.

Eigenschaften

IUPAC Name |

lithium;3-ethylimidazo[4,5-b]pyridine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2.Li/c1-2-12-7-6(4-3-5-10-7)11-8(12)9(13)14;/h3-5H,2H2,1H3,(H,13,14);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYYMMTIPIZONSZ-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CCN1C2=C(C=CC=N2)N=C1C(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8LiN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lithium 3-ethyl-3H-imidazo[4,5-b]pyridine-2-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

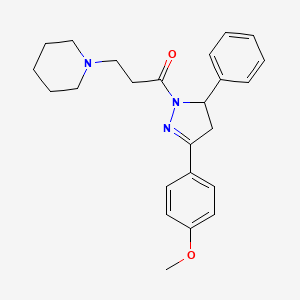

![6-Ethyl-2-(5,6,7,8-tetrahydronaphthalene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2708112.png)

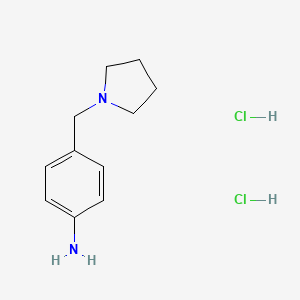

![N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-morpholinopropyl)oxalamide](/img/structure/B2708113.png)

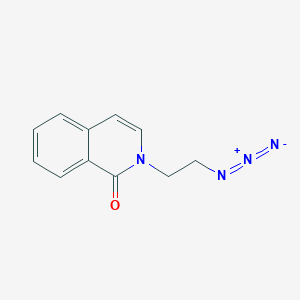

![N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2708118.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B2708128.png)

![N-(3,5-dimethylphenyl)-2-(4-((3-methoxyphenyl)thio)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2708131.png)